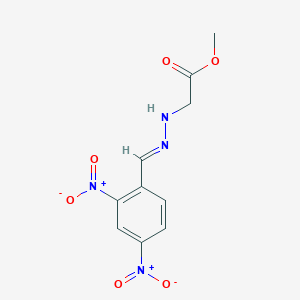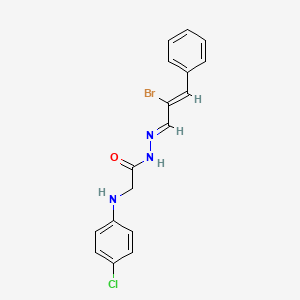
(4-Chloro-phenylamino)-acetic acid (2-bromo-3-phenyl-allylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-CHLOROPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromo-phenylpropene moiety and a chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-CHLOROPHENYL)AMINO]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Bromo-Phenylpropene Moiety: This step involves the bromination of a phenylpropene precursor under controlled conditions to introduce the bromo group.
Condensation Reaction: The bromo-phenylpropene is then reacted with a hydrazide derivative, specifically 2-[(4-chlorophenyl)amino]acetohydrazide, under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-CHLOROPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: Corresponding oxides or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Compounds with different functional groups replacing the bromo group.
Scientific Research Applications
N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-CHLOROPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-CHLOROPHENYL)AMINO]ACETOHYDRAZIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(2-METHYLPHENYL)AMINO]ACETOHYDRAZIDE
- **N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-NITROPHENYL)AMINO]ACETOHYDRAZIDE
Uniqueness
N’-[(1E,2Z)-2-BROMO-3-PHENYLPROP-2-EN-1-YLIDENE]-2-[(4-CHLOROPHENYL)AMINO]ACETOHYDRAZIDE is unique due to the presence of both bromo and chlorophenyl groups, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H15BrClN3O |
|---|---|
Molecular Weight |
392.7 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(4-chloroanilino)acetamide |
InChI |
InChI=1S/C17H15BrClN3O/c18-14(10-13-4-2-1-3-5-13)11-21-22-17(23)12-20-16-8-6-15(19)7-9-16/h1-11,20H,12H2,(H,22,23)/b14-10-,21-11+ |
InChI Key |
NDYGXDJNOKHQAN-ISZZKKSJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)\Br |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CNC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


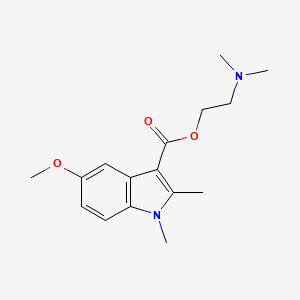
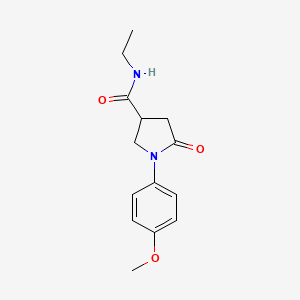
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]-2-(2-methyl-1,3-dioxan-2-YL)acetohydrazide](/img/structure/B11524070.png)
![8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate](/img/structure/B11524073.png)
ethanenitrile](/img/structure/B11524075.png)
![(4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11524080.png)
![(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one](/img/structure/B11524084.png)
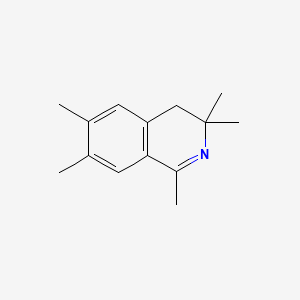
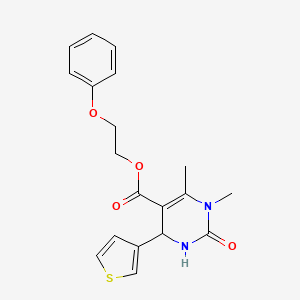
![N-benzyl-2-{[(Z)-(3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11524119.png)
![13-phenyl-11,14,15,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,13,16-heptaene](/img/structure/B11524127.png)
![(5E)-3-ethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11524134.png)
